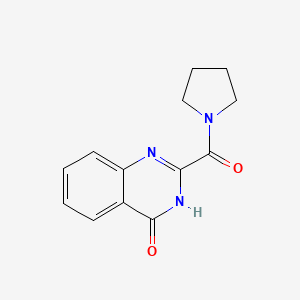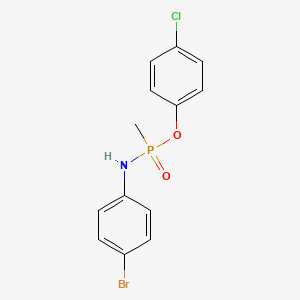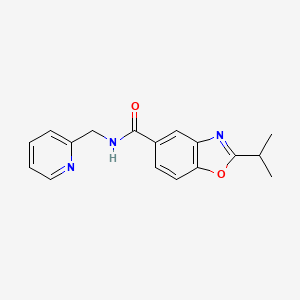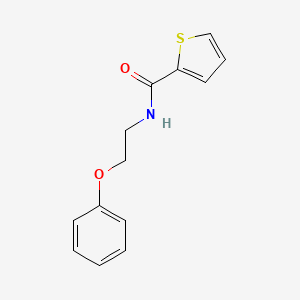
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPQ belongs to the quinazolinone family and is structurally similar to other quinazolinone derivatives such as gefitinib and erlotinib, which are used in cancer treatment. PPQ has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone is not fully understood. However, it is believed that 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone exerts its biological effects by modulating various signaling pathways in the body. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Furthermore, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to modulate the activity of various enzymes involved in neurotransmitter synthesis and metabolism, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and microglia. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has also been found to reduce oxidative stress by scavenging free radicals and increasing the expression of antioxidant enzymes. In animal models, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been shown to improve cognitive function and reduce neuronal damage in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone also has some toxicity at high doses, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone research. One area of interest is the development of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone and its potential interactions with other drugs. Overall, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has shown great promise as a potential therapeutic agent and warrants further investigation.
Synthesemethoden
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone can be synthesized through a one-pot reaction involving the condensation of anthranilic acid with pyrrolidine and 2-nitrobenzaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone in high yield and purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 2-(1-pyrrolidinylcarbonyl)-4(3H)-quinazolinone has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Eigenschaften
IUPAC Name |
2-(pyrrolidine-1-carbonyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-9-5-1-2-6-10(9)14-11(15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUBUXYPDESGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6113633.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6113639.png)
![2-{1-(2-fluorobenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113648.png)

![(3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B6113669.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![ethyl 3-amino-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}but-2-enoate](/img/structure/B6113687.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)
![7-(cyclobutylmethyl)-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113691.png)

